Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-
Description
CAS No.: 62192-68-1 Molecular Formula: C₁₁H₂₀N₆O₃ Synonyms: 2,2'-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol, SCHEMBL8049805 .
This compound features a 1,3,5-triazine core substituted with a morpholinyl group at the 6-position and two ethanolamine moieties at the 2- and 4-positions. It is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
CAS No. |
62192-68-1 |
|---|---|
Molecular Formula |
C11H20N6O3 |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H20N6O3/c18-5-1-12-9-14-10(13-2-6-19)16-11(15-9)17-3-7-20-8-4-17/h18-19H,1-8H2,(H2,12,13,14,15,16) |
InChI Key |
HVZOYEZYGKYNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCO)NCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves a series of chemical reactions. One common method includes the reaction of cyanuric chloride with morpholine to form 2,4-dichloro-6-morpholino-1,3,5-triazine. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied extensively for its antitumor properties. A notable derivative of this compound has shown promising results as a potent inhibitor of the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. Research indicates that this compound exhibits excellent in vitro and in vivo antitumor efficacy in various xenograft tumor models when administered intravenously .
Case Study: Antitumor Efficacy
A study published in 2010 highlighted the effectiveness of a bis(morpholino-1,3,5-triazine) derivative in inhibiting tumor growth. The compound was tested against several cancer types and demonstrated significant antitumor activity. The structure-activity relationship (SAR) analysis revealed that modifications to the morpholino group could enhance efficacy and selectivity against cancer cells .
Agricultural Applications
Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- also finds applications in agriculture as a potential herbicide or pesticide. The triazine moiety is known for its herbicidal properties, making this compound a candidate for developing new agrochemicals. Its ability to inhibit specific biochemical pathways in plants can be leveraged to control weed growth effectively.
Case Study: Herbicidal Activity
Research indicates that triazine derivatives can disrupt photosynthesis in target plants by inhibiting electron transport within chloroplasts. A study evaluating the herbicidal activity of similar compounds demonstrated effective weed control with minimal impact on crop species . This suggests that Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- could be developed into a selective herbicide.
Materials Science
In materials science, the compound's unique chemical structure allows it to be explored as a building block for advanced materials. Its ability to form stable complexes with metals can be utilized in synthesizing coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
Case Study: Coordination Chemistry
Research has shown that triazine-based ligands can form stable complexes with transition metals. These complexes have been studied for their potential use in catalysis and as sensors for detecting environmental pollutants . The tunable nature of the ligand's properties allows for customization based on the desired application.
Mechanism of Action
The mechanism by which 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with various substrates, influencing biochemical pathways and cellular processes . Its stabilizing properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with key analogs:
Functional Group Impact on Properties
- Morpholinyl vs. Dimethylamino: Morpholine’s oxygen atom increases polarity and hydrogen bonding capacity, improving aqueous solubility. Dimethylamino groups offer stronger electron-donating effects but lower solubility .
- Ethanolamine vs. Hydroxyethoxy: Ethanolamine (–NH–CH₂CH₂OH) provides dual functionality (amine and alcohol), enabling chelation, while hydroxyethoxy (–O–CH₂CH₂OH) enhances hydrophilicity without amine reactivity .
- Phenyl vs. Alkyl Substituents : Aromatic groups (e.g., phenyl) introduce π-π stacking interactions, useful in materials science, whereas alkyl chains (e.g., propyl) improve lipid solubility for agrochemical applications .
Biological Activity
Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- (CAS No. 62192-68-1) is a triazine derivative known for its diverse biological activities. This compound features a unique structure that combines morpholine and ethanolamine moieties, which contributes to its potential applications in medicinal chemistry and material science.
| Property | Details |
|---|---|
| Molecular Formula | C11H20N6O3 |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | 2-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
| CAS Number | 62192-68-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The triazine ring facilitates the formation of stable complexes with biological substrates, influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research has indicated that triazine derivatives exhibit a range of biological activities:
- Anticancer Activity : Compounds similar to Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- have shown promising results in inhibiting cancer cell growth. Studies report that certain triazine derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a variety of pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a series of triazine derivatives on HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited IC50 values ranging from 93.7 µM to 322.8 µM, demonstrating selective cytotoxicity towards cancerous cells compared to normal cell lines . The most effective compound was noted to induce significant apoptosis and necrosis in treated cells.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various triazine derivatives was assessed against both Gram-positive and Gram-negative bacteria. The results showed that these compounds effectively inhibited bacterial growth at concentrations as low as 50 µg/mL . The mechanism was primarily attributed to membrane disruption and inhibition of cell wall synthesis.
Comparative Analysis with Similar Compounds
The biological activity of Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- can be compared with other triazine compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- | Moderate | Moderate | Yes |
| Poly[N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine] | High | Low | No |
| 2,4-Bis(2-hydroxyethylamino)-6-morpholino-1,3,5-triazine | High | Moderate | Yes |
Q & A
Q. Q1. What are the primary synthetic routes for this triazine-derived compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution on the triazine core. A common approach involves refluxing intermediates (e.g., substituted amines or phenols) with a triazine precursor (e.g., cyanuric chloride) in polar aprotic solvents like DMSO or ethanol. For example, details a triazole-triazine synthesis using DMSO as a solvent under 18-hour reflux, achieving 65% yield after crystallization with water-ethanol. To optimize yields:
- Temperature control : Prolonged reflux may degrade heat-sensitive morpholinyl groups; shorter reaction times (4–6 hours) with controlled heating are recommended.
- Solvent selection : Ethanol promotes solubility of polar intermediates, while DMSO enhances reactivity but requires careful post-reaction purification.
- Catalysis : Adding glacial acetic acid (5 drops) aids in imine formation, as shown in .
Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1718 cm⁻¹, NH stretching at ~3200 cm⁻¹) and confirms imine bond formation (C-N at ~1239 cm⁻¹), as demonstrated in .
- HILIC-DAD chromatography : Used for purity assessment (>97% in ), ideal for polar triazine derivatives. Mobile phases combining DMF and ethanol (1:1) improve resolution .
- HRMS (ESI/QTOF) : Validates molecular weight (e.g., [M+H]+ at 440.1352) with <1 ppm error .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., morpholinyl vs. methoxyphenyl substituents) influence photostability and UV absorption properties?
Methodological Answer: Comparative studies with analogs like Bemotrizinol (UV absorber with methoxyphenyl groups, ) reveal:
- Morpholinyl groups : Enhance electron-donating capacity, potentially red-shifting UV absorption. Computational modeling (TD-DFT) can predict λmax shifts.
- Hydrophobic vs. hydrophilic substituents : Ethanol groups (logP ~9.48 in ) reduce solubility but improve film-forming capacity in UV-protective coatings.
- Experimental validation : Use UV-Vis spectroscopy in ethanol/water mixtures to simulate environmental stability. For example, Bemotrizinol shows λmax at 310 nm (UVA) and 343 nm (UVB) .
Q. Q4. How can researchers resolve contradictions in reported solubility data (e.g., 1.8E-7 g/L in water vs. ethanol compatibility)?
Methodological Answer: Discrepancies arise from substituent effects and measurement conditions:
- Solvent polarity : The compound is insoluble in water (PSA = 106.82) but soluble in ethanol due to H-bonding with hydroxyl groups (). Use Hansen solubility parameters to predict compatibility.
- Derivatization : Introduce sulfonamide or carboxylate groups (as in ) to enhance aqueous solubility for biological studies.
- Standardization : Report solubility at defined temperatures (e.g., 25°C) and agitation durations to ensure reproducibility .
Q. Q5. What experimental strategies mitigate regioselectivity challenges during triazine core functionalization?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Stepwise substitution : Functionalize the 2,4,6-triazine positions sequentially. For example, uses 4-amino-triazole to direct diimino bond formation at specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., morpholinyl groups) during synthesis.
- Catalytic control : Use Pd/C or Cu(I) catalysts to favor cross-coupling at less hindered positions .
Q. Q6. How can computational modeling predict the compound’s interactions with biological targets (e.g., carbonic anhydrases)?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding with human carbonic anhydrase II (PDB ID: 1CA2). Focus on triazine-sulfonamide interactions ( shows inhibition of CA XII with IC50 < 10 nM).
- MD simulations : Analyze stability of hydrogen bonds between morpholinyl groups and catalytic zinc ions over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. Q7. What are the best practices for assessing endocrine disruption potential, given regulatory concerns?
Methodological Answer:
- In vitro assays : Use OECD TG 455 (STTA assay) to screen for estrogen receptor binding.
- Metabolite identification : LC-MS/MS can detect hydroxylated or dealkylated metabolites ( lists triazine derivatives under EPA endocrine screening) .
- Comparative toxicology : Cross-reference with Bemotrizinol’s safety profile (no endocrine disruption reported in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
